molecular formula C9H10N4O3 B2621554 4'-Nitroacetophenone semicarbazone CAS No. 52376-81-5

4'-Nitroacetophenone semicarbazone

Cat. No.: B2621554
CAS No.: 52376-81-5
M. Wt: 222.204
InChI Key: IPWIWSSRLKCYGQ-IZZDOVSWSA-N
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Description

4’-Nitroacetophenone semicarbazone is an organic compound with the molecular formula C9H10N4O3. It is a derivative of acetophenone, where the acetophenone moiety is substituted with a nitro group at the para position and a semicarbazone group.

Scientific Research Applications

4’-Nitroacetophenone semicarbazone has several applications in scientific research:

Safety and Hazards

Safety data sheets suggest that 4’-Nitroacetophenone semicarbazone may form combustible dust concentrations in air. It is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Acetophenone and its derivatives, including 4’-Nitroacetophenone semicarbazone, have been utilized in the synthesis of many heterocyclic compounds . They are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions in the field of drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Nitroacetophenone semicarbazone can be synthesized through the reaction of 4’-nitroacetophenone with semicarbazide. The reaction typically involves refluxing a mixture of 4’-nitroacetophenone and semicarbazide in methanol and distilled water in the presence of a few drops of glacial acetic acid . The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4’-Nitroacetophenone semicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-Nitroacetophenone semicarbazone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The semicarbazone group can undergo condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the nitro group.

    Substitution: Reagents like sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.

    Condensation: Acidic or basic conditions can facilitate condensation reactions involving the semicarbazone group.

Major Products Formed

    Reduction: 4’-Aminoacetophenone semicarbazone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Hydrazones and other condensation products.

Comparison with Similar Compounds

Similar Compounds

    4’-Nitroacetophenone thiosemicarbazone: Similar structure but with a thiosemicarbazone group instead of a semicarbazone group.

    4’-Aminoacetophenone semicarbazone: Formed by the reduction of the nitro group to an amino group.

    Acetophenone semicarbazone: Lacks the nitro substitution on the aromatic ring.

Uniqueness

4’-Nitroacetophenone semicarbazone is unique due to the presence of both the nitro and semicarbazone groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[(E)-1-(4-nitrophenyl)ethylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWIWSSRLKCYGQ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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